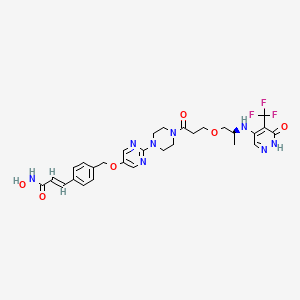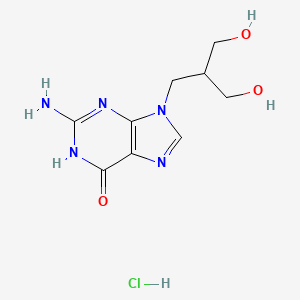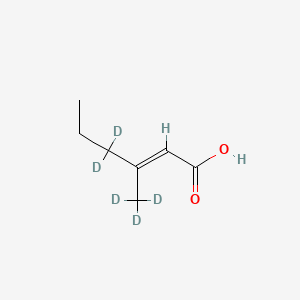
(E)-3-Methyl-2-hexenoic acid-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-Methyl-2-hexenoic acid-d5 is a deuterated analog of (E)-3-Methyl-2-hexenoic acid, where five hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique isotopic properties, which can be beneficial in various analytical and mechanistic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Methyl-2-hexenoic acid-d5 typically involves the deuteration of (E)-3-Methyl-2-hexenoic acid. One common method is the catalytic hydrogenation of the corresponding unsaturated acid in the presence of deuterium gas. The reaction is usually carried out under mild conditions with a palladium or platinum catalyst to ensure selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous quality control measures, including gas chromatography and mass spectrometry.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-Methyl-2-hexenoic acid-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the unsaturated acid to saturated derivatives.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alcohols, amines, and acid chlorides are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated acids.
Substitution: Formation of esters, amides, and other derivatives.
Applications De Recherche Scientifique
(E)-3-Methyl-2-hexenoic acid-d5 is widely used in scientific research due to its isotopic labeling. Some applications include:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and catalysts, where isotopic labeling helps in understanding the reaction mechanisms.
Mécanisme D'action
The mechanism of action of (E)-3-Methyl-2-hexenoic acid-d5 involves its incorporation into various chemical and biological systems due to its isotopic nature. The deuterium atoms provide a unique signature that can be detected using spectroscopic techniques, allowing researchers to track the compound’s behavior and interactions. The molecular targets and pathways involved depend on the specific application and system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-3-Methyl-2-hexenoic acid
- (E)-3-Methyl-2-pentenoic acid
- (E)-3-Methyl-2-butenoic acid
Uniqueness
(E)-3-Methyl-2-hexenoic acid-d5 is unique due to its deuterium labeling, which provides distinct advantages in analytical studies. The presence of deuterium atoms allows for precise tracking and quantification in complex systems, making it a valuable tool in research.
Propriétés
Formule moléculaire |
C7H12O2 |
|---|---|
Poids moléculaire |
133.20 g/mol |
Nom IUPAC |
(E)-4,4-dideuterio-3-(trideuteriomethyl)hex-2-enoic acid |
InChI |
InChI=1S/C7H12O2/c1-3-4-6(2)5-7(8)9/h5H,3-4H2,1-2H3,(H,8,9)/b6-5+/i2D3,4D2 |
Clé InChI |
NTWSIWWJPQHFTO-MRLBEMMBSA-N |
SMILES isomérique |
[2H]C([2H])([2H])/C(=C\C(=O)O)/C([2H])([2H])CC |
SMILES canonique |
CCCC(=CC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-oxidanyl-~{N}-[2,3,5,6-tetrakis(fluoranyl)-4-phenyl-phenyl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B12378160.png)
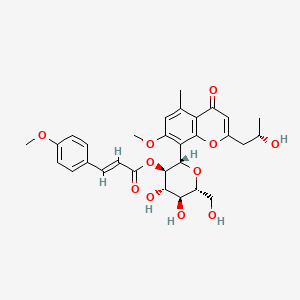
![dipotassium;[13-(2,5-dicarboxyphenyl)-7,7,19,19-tetramethyl-17-(sulfonatomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate](/img/structure/B12378172.png)
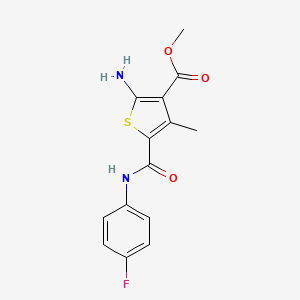

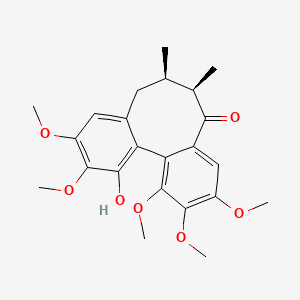
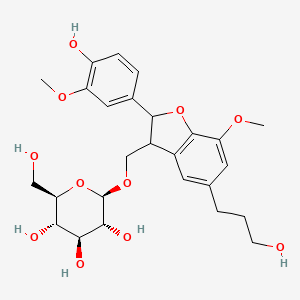
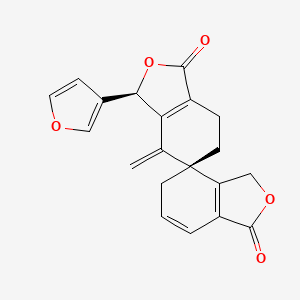

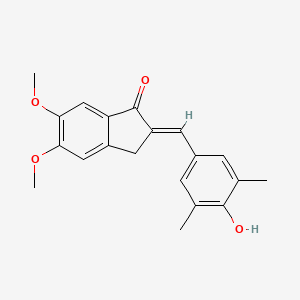
![2-[(1E,3E,5E)-5-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene]penta-1,3-dienyl]-1,1,3-trimethyl-8-sulfobenzo[e]indol-3-ium-6-sulfonate](/img/structure/B12378244.png)

